molecular formula C7H12IO3P B14402698 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one CAS No. 88399-52-4

2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one

Cat. No.: B14402698
CAS No.: 88399-52-4
M. Wt: 302.05 g/mol
InChI Key: LJQHUNQYMUJWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a complex organophosphorus compound It features a unique structure with an ethoxy group, an iodine atom, and a dimethyl-substituted oxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor molecule followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of industrial methods depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted oxaphospholanes.

Scientific Research Applications

2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its unique structure allows it to participate in various chemical pathways, influencing the reactivity and stability of the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-ethoxy-3(2H)furanone: Similar in structure but lacks the iodine atom and phosphorus element.

    Cycloalkanes: Compounds like cyclopentane and cyclohexane share the cyclic structure but differ in functional groups and reactivity.

Uniqueness

2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its combination of an ethoxy group, iodine atom, and a dimethyl-substituted oxaphospholane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.

Properties

CAS No.

88399-52-4

Molecular Formula

C7H12IO3P

Molecular Weight

302.05 g/mol

IUPAC Name

2-ethoxy-4-iodo-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C7H12IO3P/c1-4-10-12(9)5-6(8)7(2,3)11-12/h5H,4H2,1-3H3

InChI Key

LJQHUNQYMUJWNV-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)C=C(C(O1)(C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.